Carbonochloridic Acid Heptadecyl Ester
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Overview
Description
Carbonochloridic Acid Heptadecyl Ester: is a chemical compound with the molecular formula C18H35ClO2 and a molecular weight of 318.92 g/mol . It is an ester derived from carbonochloridic acid and heptadecanol. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonochloridic Acid Heptadecyl Ester can be synthesized through the esterification of carbonochloridic acid with heptadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of immobilized catalysts and solvent-free conditions can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Carbonochloridic Acid Heptadecyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield carbonochloridic acid and heptadecanol.
Substitution: The ester group can be substituted by nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reactant.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like pyridine.
Major Products Formed:
Hydrolysis: Carbonochloridic acid and heptadecanol.
Reduction: Heptadecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Carbonochloridic Acid Heptadecyl Ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Carbonochloridic Acid Heptadecyl Ester involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by water molecules in the presence of a catalyst, leading to the formation of carbonochloridic acid and heptadecanol . In reduction reactions, the ester is reduced to the corresponding alcohol by the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Carbonochloridic Acid Decyl Ester: Similar in structure but with a shorter alkyl chain.
Carbonochloridic Acid Octyl Ester: Another ester with an even shorter alkyl chain.
Uniqueness: Carbonochloridic Acid Heptadecyl Ester is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring higher hydrophobicity and stability .
Properties
Molecular Formula |
C18H35ClO2 |
---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
heptadecyl carbonochloridate |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18(19)20/h2-17H2,1H3 |
InChI Key |
ORIORHNBHWMHIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCOC(=O)Cl |
Origin of Product |
United States |
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